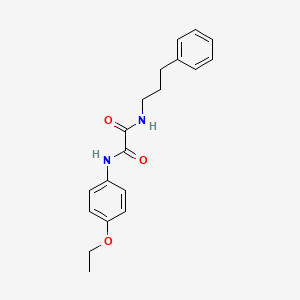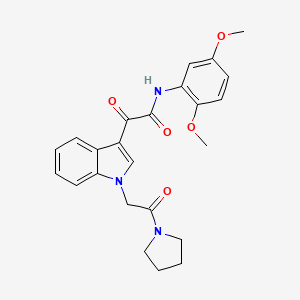![molecular formula C8H14F3N3O2 B2949790 N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide CAS No. 2288716-05-0](/img/structure/B2949790.png)
N'-[(1Z)-1-AMino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1Z)-1-Amino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide generally involves multi-step processes, typically starting from readily available precursors. One common synthetic route includes the following steps:
Formation of N-methylhydrazine: This can be prepared via methylation of hydrazine.
Incorporation of tert-Butoxy group: Protection of the amino group is often achieved by reacting N-methylhydrazine with tert-butyl chloroformate, forming N-methyl(tert-butoxy)carbohydrazide.
Introduction of trifluoroethylidene group: The key step involves reacting the protected carbohydrazide with a trifluoroethylidene-containing reagent, leading to the desired product.
Industrial production methods are still under exploration, considering cost-effectiveness, scalability, and yield optimization.
Chemical Reactions Analysis
Types of Reactions
N'-[(1Z)-1-Amino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide undergoes a variety of chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidative derivatives.
Reduction: Under reducing conditions (e.g., using lithium aluminum hydride), it can form reduced derivatives.
Substitution: The trifluoroethylidene group can participate in nucleophilic substitution reactions, with reagents such as halides or alcohols.
Common Reagents and Conditions
Common reagents used include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, alcohols).
Major Products
The major products depend on the reaction conditions but typically include oxidized, reduced, or substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry
Catalysis: It can act as a ligand in metal-catalyzed reactions.
Material Science: Its derivatives may be used in designing advanced materials with unique properties.
Biology
Bioconjugation: It serves as a reagent for linking biomolecules.
Enzyme Inhibition: Potential inhibitor for specific enzymes in biochemical pathways.
Medicine
Drug Development: Being studied for its potential in designing new pharmaceuticals.
Diagnostic Tools: Can be used in developing new diagnostic assays.
Industry
Polymer Synthesis: Utilized in the synthesis of specialized polymers.
Mechanism of Action
The exact mechanism of action is still under investigation, but it is believed to interact with molecular targets through its reactive functional groups. It can modulate biochemical pathways by binding to specific proteins or enzymes, thereby altering their activity.
Comparison with Similar Compounds
Compared to similar compounds like N-methyl(tert-butoxy)carbohydrazide or trifluoroethylidene hydrazides, N'-[(1Z)-1-Amino-2,2,2-trifluoroethylidene]-N-methyl(tert-butoxy)carbohydrazide stands out due to:
Enhanced Reactivity: Its unique structure offers enhanced reactivity in certain reactions.
Broader Application Spectrum: More versatile in different scientific fields.
List of Similar Compounds
N-methyl(tert-butoxy)carbohydrazide
Trifluoroethylidene hydrazides
N-[(1Z)-1-Amino-2,2,2-trifluoroethylidene] derivatives
What caught your interest about this compound?
Properties
IUPAC Name |
tert-butyl N-[(Z)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N3O2/c1-7(2,3)16-6(15)14(4)13-5(12)8(9,10)11/h1-4H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBYNXJGXSBKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)N=C(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)/N=C(/C(F)(F)F)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
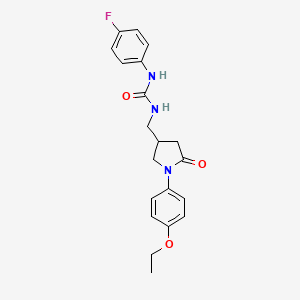
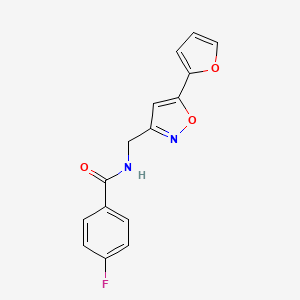
![N-[2-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2949712.png)
![N-[(3-methoxyphenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2949715.png)
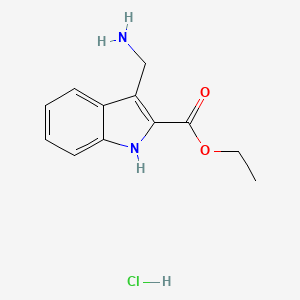
![3-(3,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2949719.png)
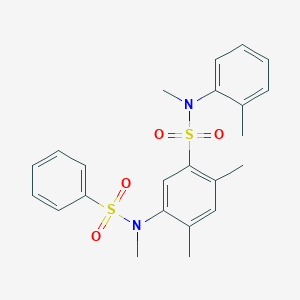
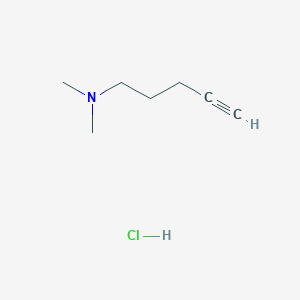
![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluoro-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2949722.png)
![prop-2-en-1-yl 2-{[3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B2949724.png)
![methyl 4-{[(3-cyclopropyl-3-hydroxypropyl)carbamoyl]formamido}benzoate](/img/structure/B2949727.png)
